N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide, also known as TFMB-NPEB, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and has been implicated in several neurological disorders, such as Alzheimer's disease, Parkinson's disease, and autism spectrum disorders.
Wirkmechanismus
The mechanism of action of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide involves its ability to selectively bind to and block the mGluR5 receptor. This receptor is involved in the regulation of synaptic plasticity, which is crucial for learning and memory. By blocking this receptor, this compound can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to block the mGluR5 receptor. This can lead to improved cognitive function, reduced symptoms of neurological disorders, and potentially even neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide for lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other receptors or processes. However, one limitation of this compound is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations and longer exposure times for effective blocking.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for neurological disorders, particularly those involving mGluR5 dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects. Finally, there may be opportunities to improve the potency and selectivity of this compound through modifications to its chemical structure.
Synthesemethoden
The synthesis of N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide involves several steps, including the reaction of 2-phenoxyethanol with 2-(trifluoromethyl)benzoyl chloride to form the intermediate 2-(trifluoromethyl)benzoyl-2-phenoxyethyl ether. This intermediate is then reacted with 4-aminobenzamide to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide has been extensively studied in scientific research as a potential therapeutic agent for neurological disorders. Several studies have shown that this compound can effectively block the mGluR5 receptor, leading to improved cognitive function and reduced symptoms of neurological disorders in animal models.
Eigenschaften
Molekularformel |
C23H19F3N2O3 |
---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
N-[2-(2-phenoxyethylcarbamoyl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)19-12-6-4-10-17(19)22(30)28-20-13-7-5-11-18(20)21(29)27-14-15-31-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
NGTIEWIQHNSNLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.